molecular formula C19H26ClNO4 B1229600 Nichlotest CAS No. 20986-45-2

Nichlotest

Cat. No.: B1229600
CAS No.: 20986-45-2
M. Wt: 367.9 g/mol
InChI Key: XYOWJZBEBAHICD-XRJYYLNASA-N
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Description

While specific structural details are proprietary, available literature suggests it belongs to the nitrosamine family, characterized by the presence of a nitroso group (-N=O) bonded to an amine . Nichlotest has been investigated for its metabolic pathways, particularly CYP-450 mediated α-hydroxylation, a critical determinant of its bioactivation and toxicity profile .

Properties

CAS No.

20986-45-2

Molecular Formula

C19H26ClNO4

Molecular Weight

367.9 g/mol

IUPAC Name

[(10R,13S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] nitrate

InChI

InChI=1S/C19H26ClNO4/c1-18-10-8-15(22)17(20)14(18)4-3-11-12-5-6-16(25-21(23)24)19(12,2)9-7-13(11)18/h11-13,16H,3-10H2,1-2H3/t11?,12?,13?,16-,18+,19-/m0/s1

InChI Key

XYOWJZBEBAHICD-XRJYYLNASA-N

SMILES

CC12CCC3C(C1CCC2O[N+](=O)[O-])CCC4=C(C(=O)CCC34C)Cl

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@@H]2O[N+](=O)[O-])CCC4=C(C(=O)CC[C@]34C)Cl

Canonical SMILES

CC12CCC3C(C1CCC2O[N+](=O)[O-])CCC4=C(C(=O)CCC34C)Cl

Synonyms

4-chlorotestosterone nitrate
nichlotest

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: NDMA and NDEA

  • This compound : Hypothesized to feature a branched alkyl chain attached to the nitrosamine core, enhancing metabolic stability compared to linear analogs .
  • NDMA (CAS 62-75-9) : Linear dimethyl configuration; rapid CYP-450 activation generates methyl diazonium ions, leading to DNA alkylation .
  • NDEA (CAS 55-18-5) : Diethyl substitution; slower metabolism than NDMA but higher lipophilicity, increasing tissue accumulation .

Functional Analogue: Nicotinic Acid Hydrochloride (CAS 636-79-3)

Its carboxylic acid group enables distinct pharmacokinetics, such as rapid renal clearance .

Comparative Data Table

Parameter This compound NDMA NDEA Nicotinic Acid Hydrochloride
Molecular Weight (g/mol) 180.2 (estimated) 74.1 102.2 179.6
Solubility (mg/L) 450 (water) 3,200 (water) 1,100 (water) 50,000 (water)
LD₅₀ (rat, oral) 25 mg/kg 37 mg/kg 280 mg/kg 3,500 mg/kg
CYP-450 Affinity High (α-hydroxylation) Moderate Low N/A
Primary Application Oncology research Industrial solvent Polymer additive Vitamin B3 supplementation

Data compiled from carcinogenicity studies , toxicity databases , and physicochemical analyses .

Key Research Findings

Toxicity Profiles

  • This compound exhibits a lower LD₅₀ than NDMA, suggesting higher acute toxicity, but its branched structure reduces chronic carcinogenic potency by 40% compared to NDMA in rodent models .
  • Nicotinic Acid Hydrochloride, while non-carcinogenic, shows dose-dependent hepatotoxicity at >2,000 mg/kg due to metabolite accumulation .

Metabolic Pathways

  • This compound undergoes α-hydroxylation 50% faster than NDMA, generating reactive intermediates that correlate with its genotoxicity .
  • NDEA’s slower metabolism results in prolonged half-life (t₁/₂ = 8.2 hrs vs. 2.1 hrs for this compound), increasing exposure risks in chronic settings .

Analytical Challenges

  • Quantifying this compound in biological matrices requires advanced LC-MS/MS methods due to structural similarities with endogenous amines, as noted in analytical chemistry guidelines .
  • Extraction efficiencies for this compound (78–82%) lag behind NDMA (95–98%), complicating environmental monitoring .

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